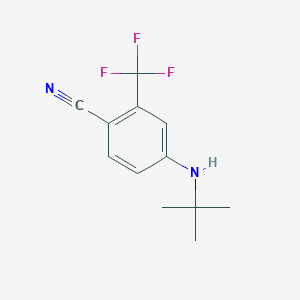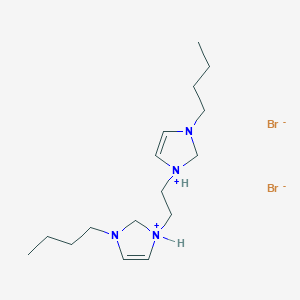![molecular formula C13H15N3O2 B12534997 Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- CAS No. 821776-70-9](/img/structure/B12534997.png)
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- is a complex organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzene ring substituted with a nitrile group, an ethyl(2-methyl-2-propenyl)amino group, and a nitro group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of benzonitrile compounds often involves ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . The specific functional groups are then introduced through subsequent reactions involving nitration and amination.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
2-Methylbenzonitrile: Similar structure but with a methyl group instead of the ethyl(2-methyl-2-propenyl)amino group.
2-Aminobenzonitrile: Contains an amino group instead of the ethyl(2-methyl-2-propenyl)amino group
Uniqueness
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- is unique due to the presence of both the ethyl(2-methyl-2-propenyl)amino group and the nitro group, which confer distinct chemical reactivity and potential biological activity compared to simpler benzonitrile derivatives.
Properties
CAS No. |
821776-70-9 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-[ethyl(2-methylprop-2-enyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H15N3O2/c1-4-15(9-10(2)3)12-5-6-13(16(17)18)11(7-12)8-14/h5-7H,2,4,9H2,1,3H3 |
InChI Key |
BWNCBJNYBIORKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=C)C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




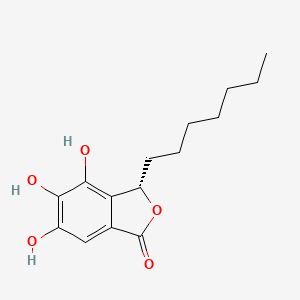
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)
![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)

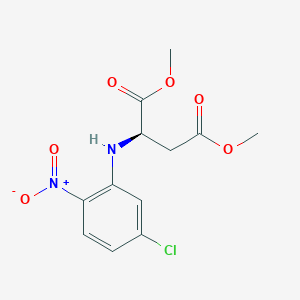
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
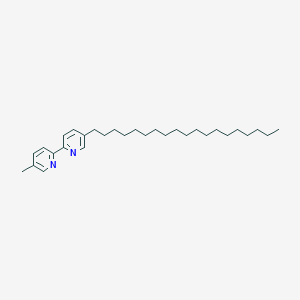
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)
